SQ 28853

Cardiovascular pharmacology Renal physiology Diuretic efficacy

Uniquely combining ACE inhibition with potent intrinsic diuretic activity, SQ 28853 (SQ 28,853) provides a >4.4x higher diuretic response than its closest analog (SQ 27,786) in comparative studies. This dual pharmacology delivers a robust experimental window for cardiovascular and renal research, enabling significant natriuresis with fewer animals. Ideal for reproducible in vivo studies, it ensures precise modulation of the renin-angiotensin system and fluid excretion.

Molecular Formula C19H24ClN4NaO6S3
Molecular Weight 559.1 g/mol
CAS No. 107550-68-5
Cat. No. B1681087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ 28853
CAS107550-68-5
Synonyms4-(2-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)ethyl)thiol-1-(3-mercapto-2-methyl-1-oxopropyl)proline
L-Proline, 4-((2-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)ethyl)thio)-1-(3-mercapto-2-methyl-1-oxopropyl)-, monosodium salt, (1(R*),2alpha,4alpha)-
SQ 28853
SQ-28853
Molecular FormulaC19H24ClN4NaO6S3
Molecular Weight559.1 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CC(CC1C(=O)[O-])SCCC2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl.[Na+]
InChIInChI=1S/C19H25ClN4O6S3.Na/c1-9(8-31)18(26)24-7-10(4-14(24)19(27)28)32-3-2-16-22-13-6-12(20)15(33(21,29)30)5-11(13)17(25)23-16;/h5-6,9-10,14,16,22,31H,2-4,7-8H2,1H3,(H,23,25)(H,27,28)(H2,21,29,30);/q;+1/p-1/t9-,10+,14+,16?;/m1./s1
InChIKeyGCQIUSPLZKYQEO-ZUEGONOJSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SQ 28853 (CAS 107550-68-5) – An Intrinsic Dual-Action ACE Inhibitor and Diuretic for Cardiovascular Research


SQ 28853 (also designated SQ 28,853) is a synthetic, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor distinguished by potent, intrinsic diuretic activity [1]. It is the sodium salt of (2S,4S)-4-[2-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)ethylsulfanyl]-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate, with molecular formula C₁₉H₂₄ClN₄NaO₆S₃ and a molecular weight of 559.1 g/mol . Developed at the Squibb Institute for Medical Research, SQ 28853 was explicitly designed to combine ACE inhibition and diuresis within a single molecular entity, offering a unique pharmacological profile for in vivo cardiovascular studies [1].

Why SQ 28853 Cannot Be Replaced by Standard ACE Inhibitors or Alternative Dual Agents


Conventional ACE inhibitors (e.g., captopril, enalapril) and many commercial diuretics lack the integrated dual pharmacology of SQ 28853. Even among the limited number of compounds that combine ACE inhibition with diuretic activity, the magnitude of diuretic and natriuretic response varies substantially due to structural differences in the diuretic pharmacophore. As demonstrated by the DeForrest et al. (1987) head-to-head comparison, the closely related analog SQ 27,786 produces less than one-quarter of the diuretic response of SQ 28853 at comparable doses [1]. Substituting SQ 28853 with any single-mechanism ACE inhibitor or an alternative dual agent will yield a fundamentally different pharmacological profile, compromising experimental reproducibility and the validity of conclusions drawn in cardiovascular or renal physiology studies.

Quantitative Evidence for Selecting SQ 28853 Over Closest Analogs


Diuretic Potency: SQ 28853 Elicits 4.4-Fold Greater Urine Volume Increase Than Analog SQ 27,786 in Conscious Normotensive Dogs

In a direct head-to-head study conducted by the Squibb Institute, intravenous administration of SQ 28,853 (SQ 28853) at 2.0 mg/kg produced a 667% increase in urine volume in conscious normotensive mongrel dogs. Under identical experimental conditions, the structurally analogous compound SQ 27,786 at the same dose increased urine volume by only 153%. This represents a 4.4-fold higher diuretic response for SQ 28853 [1].

Cardiovascular pharmacology Renal physiology Diuretic efficacy

Natriuretic Activity: SQ 28853 Increases Sodium Excretion 1.9-Fold More Than SQ 27,786

The natriuretic response to SQ 28,853 (SQ 28853) was quantified in the same conscious dog model. Sodium excretion increased by 650% following 2.0 mg/kg i.v. of SQ 28853, compared to a 336% increase observed with SQ 27,786. This 1.9-fold difference in sodium excretion highlights the superior capacity of SQ 28853 to promote renal sodium loss, a key parameter for studies of volume regulation and hypertension [1].

Natriuresis Electrolyte handling Renal sodium transport

Kaliuretic Profile: SQ 28853 Produces 2.1-Fold Higher Potassium Excretion Than SQ 27,786

Potassium excretion was also evaluated as a secondary measure of renal tubular effects. SQ 28,853 (SQ 28853) increased potassium excretion by 115%, whereas the analog SQ 27,786 increased excretion by 54% under the same dosing regimen (2.0 mg/kg i.v. in dogs). This 2.1-fold difference indicates that SQ 28853 has a more pronounced effect on distal nephron potassium handling, a factor that must be controlled for in metabolic studies [1].

Potassium homeostasis Electrolyte excretion Diuretic safety

Oral ACE Inhibition: SQ 28853 Exhibits 15% ACE Inhibition at 50 µmol/kg p.o. in Rats, Contrasting with 64% for SQ 27,786 at 15 µmol/kg

Oral administration in conscious male Sprague-Dawley rats revealed a distinct pharmacokinetic-pharmacodynamic relationship for SQ 28,853 (SQ 28853). At an oral dose of 50.0 µmol/kg, SQ 28853 produced 15% inhibition of the angiotensin I pressor response, whereas the analog SQ 27,786 achieved 64% inhibition at a lower dose of 15.0 µmol/kg. This indicates that SQ 28853 has lower oral bioavailability or a different absorption profile compared to SQ 27,786, a critical consideration for studies requiring oral dosing [1].

Oral bioavailability ACE inhibition Pharmacokinetics

Intravenous ACE Inhibition: SQ 28853 Achieves Complete ACE Inhibition at 2.0 mg/kg i.v., Comparable to Captopril

Following intravenous administration, both SQ 27,786 and SQ 28,853 (SQ 28853) produced complete inhibition of angiotensin I pressor responses in conscious normotensive dogs at a dose of 2.0 mg/kg. The maximum response and duration of ACE inhibition were similar to those observed with equimolar doses of the reference ACE inhibitor captopril [1]. This demonstrates that when administered parenterally, SQ 28853 retains full ACE inhibitory capacity equivalent to a clinically established agent.

Intravenous pharmacology ACE inhibition potency Captopril comparison

High-Impact Research and Procurement Scenarios for SQ 28853


Comparative Cardiovascular Pharmacology – Evaluating Integrated ACE Inhibition and Diuresis

SQ 28853 is uniquely suited for in vivo studies that require simultaneous modulation of the renin-angiotensin system and renal fluid excretion. Its 4.4-fold higher diuretic response relative to SQ 27,786 [1] provides a robust experimental window for dissecting the contribution of diuresis to overall cardiovascular outcomes. Investigators can administer SQ 28853 intravenously to achieve complete ACE inhibition (comparable to captopril) while inducing a marked diuresis, allowing for the study of integrated physiological responses in conscious animal models [1].

Renal Physiology and Electrolyte Homeostasis Studies

The pronounced natriuretic (650% increase) and kaliuretic (115% increase) effects of SQ 28853 at 2.0 mg/kg i.v. in dogs make it an ideal tool for investigating renal sodium and potassium handling mechanisms [1]. The 1.9-fold greater natriuresis versus SQ 27,786 [1] ensures that SQ 28853 can generate statistically significant alterations in sodium excretion with fewer animals, enhancing experimental efficiency in studies of tubular transport, hormonal regulation, or diuretic resistance.

Hypertension and Heart Failure Model Development

Although the 1987 study reported no significant blood pressure changes in normotensive animals [1], SQ 28853's dual ACE inhibitory and diuretic actions may produce distinct hemodynamic profiles in models of volume overload or hypertension. Researchers developing novel cardiovascular therapeutics can use SQ 28853 as a reference compound to benchmark the efficacy of new dual-mechanism agents, particularly where separation of blood pressure lowering from diuretic/natriuretic effects is of interest [1].

Oral Bioavailability and Prodrug Design Research

The differential oral ACE inhibitory activity between SQ 28853 (15% at 50 µmol/kg) and SQ 27,786 (64% at 15 µmol/kg) provides a well-characterized system for studying structure-oral bioavailability relationships in sulfhydryl-containing ACE inhibitors [1]. Investigators in drug metabolism and pharmacokinetics (DMPK) can employ SQ 28853 to explore factors limiting oral absorption of dual-action molecules or to evaluate formulation strategies aimed at enhancing oral exposure of this chemical class.

Quote Request

Request a Quote for SQ 28853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.